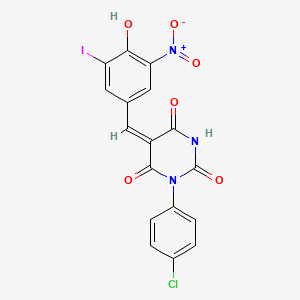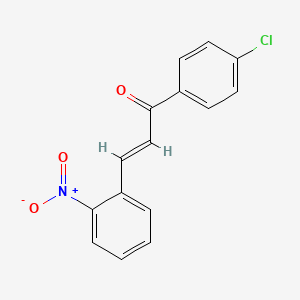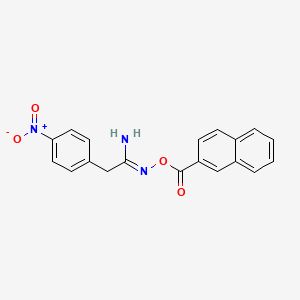![molecular formula C22H13ClO5 B3905775 2-(5-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-2-furyl)benzoic acid CAS No. 6007-19-8](/img/structure/B3905775.png)
2-(5-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-2-furyl)benzoic acid
Overview
Description
Compounds with similar structures often have aromatic rings, such as phenyl groups, and functional groups like carboxylic acids and furanyl groups . They can be part of various chemical classes, including heterocycles .
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, each introducing new functional groups or building upon the existing structure . For example, starting from 4-chlorobenzoic acid, new derivatives can be synthesized through esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques provide information about the types of atoms in the compound and how they are connected .Chemical Reactions Analysis
The reactivity of a compound is largely determined by its functional groups. For example, carboxylic acids can participate in reactions like esterification, while aromatic rings can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, molecular weight, and solubility can be determined through various experimental methods . These properties can give insights into how the compound might behave in different environments .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[5-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClO5/c23-15-7-5-13(6-8-15)20-12-14(22(26)28-20)11-16-9-10-19(27-16)17-3-1-2-4-18(17)21(24)25/h1-12H,(H,24,25)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJKSMXPVXVMBL-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C=C(OC3=O)C4=CC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C=C(OC3=O)C4=CC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365607 | |
| Record name | AC1LZ9M5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6007-19-8 | |
| Record name | AC1LZ9M5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(benzyloxy)phenyl]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B3905698.png)
![N-(sec-butyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B3905700.png)

![3-[4-(allyloxy)-3-methoxyphenyl]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B3905715.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3905729.png)
![5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3905731.png)
![methyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3905739.png)
![ethyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B3905746.png)
![N-{3-[(2-methylphenyl)amino]-3-oxopropyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3905754.png)
![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3905784.png)


![4-methyl-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3905807.png)
